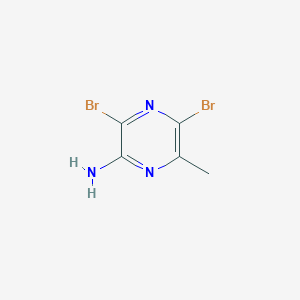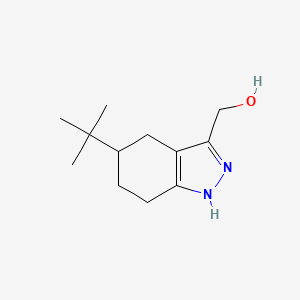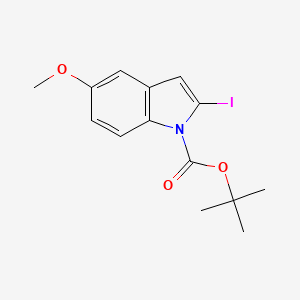
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene
概要
説明
Synthesis Analysis
TBADN is commonly used as a blue light-emitting material in organic light-emitting diodes (OLEDs) . Its unique molecular structure contributes to its optical properties.
Molecular Structure Analysis
The molecular formula of TBADN reveals its composition of 38 carbon atoms and 30 hydrogen atoms. The structure consists of two naphthalene (naphth-2-yl) groups attached to a central anthracene core. The tert-butyl group at the 2-position of anthracene introduces steric hindrance, resulting in a non-planar geometry .
Physical And Chemical Properties Analysis
科学的研究の応用
Optoelectronic Applications
TBADN has significant applications in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs), transistors, and organic lasers. Its utility is attributed to its spectral, sensing, and optical properties. The optical band gap values of TBADN are influenced by the molarity and choice of solvents, which is crucial for its application in optoelectronic devices (Erdoğan & Gündüz, 2017). Another study supports these findings by demonstrating the control over the electronic, optical, and spectroscopic properties of TBADN through various solvents (Orek et al., 2017).
Organic Electroluminescence
TBADN is used as a blue light-emitting material in non-doped OLEDs, offering efficient blue emission with excellent color purity and high efficiency. This application benefits from the molecular design of TBADN, which reduces molecular aggregation and changes the electronic state, improving the performance of OLEDs (Tao et al., 2004). The development of deep-blue-emitting anthracene derivatives, including TBADN, for OLEDs is another significant application, resulting in bright and saturated deep-blue emissions (Zheng et al., 2010).
Blue Light Emitting Diodes
TBADN derivatives have been synthesized for use in blue light-emitting diodes (LEDs), demonstrating high thermal decomposition temperatures and stable blue fluorescence with moderate to good quantum efficiencies. These derivatives show promise in developing blue-light-emitting type I devices with good maximum brightness and physical performance (Danel et al., 2002).
Solution-Processed Blue Fluorescent OLEDs
New asymmetric anthracene derivatives, including TBADN, have been synthesized for the light-emitting layer of solution-processed blue fluorescent OLEDs. These materials, used both as host and dopant, exhibited high solubility, moderate thermal stability, and efficient device performance (Ha et al., 2020).
Catalysis in Organic Reactions
TBADN has been utilized in catalysis, specifically in the tert-butylation of anthracene, naphthalene, and thianthrene. This process uses acid zeolites as catalysts at atmospheric pressure and moderate temperatures, demonstrating the versatility of TBADN in organic synthesis (Armengol et al., 1997).
Photocatalytic Applications
TBADN serves as a photocatalyst for radical fluoroalkylation under visible light irradiation, exhibiting high reducing power and the capability to generate various fluoroalkyl radicals. This showcases its potential in metal-free visible-light photocatalytic applications (Noto et al., 2018).
Electroluminescent Devices
TBADN has been successfully used as a hole-transporting layer in red organic light-emitting devices (OLEDs), contributing to lower driving voltage, higher electroluminescence efficiency, and longer luminance lifetime compared to other materials (Okumoto et al., 2006).
Electrogenerated Chemiluminescence
In electrogenerated chemiluminescence (ECL), TBADN has been utilized as a host molecule for sky-blue emission, highlighting its potential in ECL display devices (Kato et al., 2022).
作用機序
As a blue emitter, TBADN plays a crucial role in OLEDs. When an electric current passes through the device, TBADN transitions from its ground state to an excited state, emitting blue light upon relaxation. The non-planar structure prevents unfavorable packing at the interface with hole-transporting materials, enhancing OLED performance .
特性
IUPAC Name |
2-tert-butyl-9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJPWYDYFEBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619612 | |
| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene | |
CAS RN |
274905-73-6 | |
| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) and what is it primarily used for?
A1: 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) is a polycyclic aromatic hydrocarbon commonly employed as a blue emitter and host material in organic light-emitting diodes (OLEDs). [, , , , , , ]
Q2: Why is TBADN considered a suitable material for OLEDs?
A2: TBADN possesses several properties that make it suitable for OLED applications:
- Blue Emission: It emits blue light, a crucial component for creating white light in WOLEDs. [, , , , ]
- High Luminescence: TBADN exhibits a high photoluminescence quantum yield, exceeding that of unsubstituted 9,10-di(naphth-2-yl)anthracene (ADN). []
- Ambipolar Charge Transport: It demonstrates bipolar carrier transport, meaning it can transport both holes and electrons efficiently. This property contributes to improved carrier balance and distribution within the emission layer, leading to enhanced device performance. [, , ]
- Film-Forming Properties: TBADN forms stable amorphous films with high glass transition temperatures (Tg), exceeding 130 °C. This thermal stability is essential for device longevity. [, ]
Q3: How does the addition of a tert-butyl group at the 2-position of the anthracene core affect TBADN's properties compared to ADN?
A3: The tert-butyl group in TBADN plays a crucial role in enhancing its solubility and morphology:
- Improved Solubility: The bulky tert-butyl group enhances solubility in organic solvents, making it suitable for solution-processing techniques like spin-coating. []
- Amorphous Film Formation: The tert-butyl group hinders crystallization, promoting the formation of amorphous films. This is crucial for achieving uniform film morphology and preventing light scattering that can decrease device efficiency. []
Q4: How does the performance of TBADN-based OLEDs compare to those using other host materials like tris(8-hydroxyquinoline) aluminum (Alq3)?
A4: While both TBADN and Alq3 are commonly used in OLEDs, TBADN exhibits some advantages:
- Stability: TBADN demonstrates better stability under electrical stress compared to Alq3. While current flow significantly impacts Alq3's photoluminescence yield, TBADN remains relatively unaffected due to its balanced charge transport properties. []
- Efficiency: Devices using TBADN as a host material have shown higher power efficiency compared to those using Alq3. []
- Lifetime: OLEDs incorporating TBADN as a host material exhibit longer operational lifetimes compared to their Alq3 counterparts. [, ]
Q5: Can the emission color of TBADN-based OLEDs be tuned?
A5: Yes, the emission color of TBADN-based OLEDs can be tuned by:
- Doping with Fluorescent Dyes: By doping TBADN with different fluorescent dyes, various colors can be achieved. For instance, doping with DSA-Ph results in blue emission, while the addition of DCJTB shifts the emission towards red. [, ]
- Microcavity Effects: By carefully controlling the thickness of the ITO layer in top-emitting OLEDs, the microcavity effect can be utilized to achieve desired color coordinates and narrow emission bandwidths. [, ]
- Mixed Host Systems: Combining TBADN with other host materials, such as mCP or BDAVBi, can lead to color tuning and enhanced device performance. [, ]
Q6: What are the limitations of TBADN in OLED applications?
A6: Despite its advantages, TBADN also has limitations:
- Deep Blue Emission Challenge: Achieving deep blue emission with high efficiency and long lifetime remains a challenge for TBADN-based devices. []
- Degradation: Although more stable than some alternatives, TBADN-based devices still experience degradation under electrical operation. Studies suggest that this degradation might be linked to the formation of intermolecular species that act as charge traps and non-radiative recombination centers. []
Q7: What are the future research directions for TBADN in OLEDs?
A7: Future research on TBADN for OLEDs is focused on:
- Improving Device Lifetime: This involves understanding and mitigating the degradation mechanisms, potentially through material modification or device architecture optimization. [, ]
- Achieving Deeper Blue Emission: Developing strategies to achieve deep blue emission with high efficiency and stability is crucial for display applications. [, ]
- Exploring New Device Architectures: Implementing innovative device structures, such as those utilizing mixed host systems, graded junctions, and dual electron-transport layers, can lead to enhanced performance and stability. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


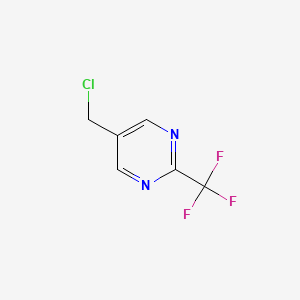
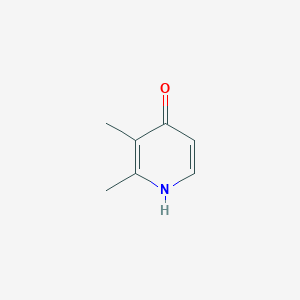
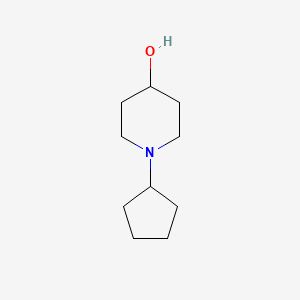
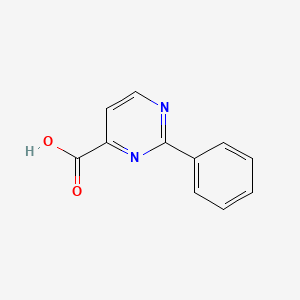
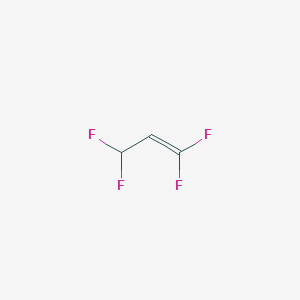
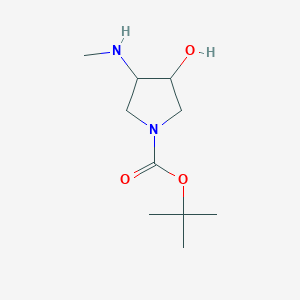
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)


